13,14-dihydro-15-keto Prostaglandin J2 is a metabolite of prostaglandin D2, belonging to the class of compounds known as prostaglandins. Prostaglandins are unsaturated carboxylic acids that play critical roles in various physiological processes, including inflammation and immune responses. This compound is recognized for its potential biological activities, including anti-inflammatory effects and involvement in apoptosis.
This compound is primarily derived from the enzymatic metabolism of prostaglandin D2. It can also be formed through the dehydration of 13,14-dihydro-15-keto prostaglandin D2, catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase, which is present in various tissues such as the lung and kidney .
13,14-dihydro-15-keto Prostaglandin J2 is classified under eicosanoids, specifically within the prostaglandin family. It is characterized by its unique cyclopentenone structure, which is typical of many biologically active prostaglandins.
The synthesis of 13,14-dihydro-15-keto Prostaglandin J2 involves several steps:
The synthesis can be monitored using chromatographic techniques to ensure purity and confirm the presence of desired metabolites. Advanced methods like high-performance liquid chromatography (HPLC) are often employed for this purpose .
The molecular structure of 13,14-dihydro-15-keto Prostaglandin J2 features a cyclopentenone ring with specific functional groups that contribute to its biological activity. The compound's structure can be represented as follows:
The structural characteristics include:
13,14-dihydro-15-keto Prostaglandin J2 participates in several chemical reactions that are crucial for its biological functions:
Studies have shown that this compound can induce oxidative stress and activate signaling pathways associated with inflammation and apoptosis through its reactive intermediates .
The mechanism of action for 13,14-dihydro-15-keto Prostaglandin J2 involves:
Research indicates that this compound can modulate various cellular processes by increasing intracellular reactive oxygen species levels, which are pivotal in mediating its effects on cell signaling pathways .
13,14-dihydro-15-keto Prostaglandin J2 has several applications in scientific research:
13,14-Dihydro-15-keto Prostaglandin J2 (DK-PGJ₂) is a terminal metabolite of the prostaglandin J₂ (PGJ₂) series, playing critical roles in inflammation resolution, cellular homeostasis, and tumor suppression pathways. As a product of sequential enzymatic modifications, this cyclopentenone prostaglandin exhibits distinct biochemical properties compared to its precursors, including reduced receptor-binding affinity and altered bioactivity profiles. Its formation represents a key inactivation pathway for prostaglandin signaling, tightly regulated by the enzymatic cascade involving 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin Δ¹³ reductase [4] [7].
Prostaglandin J₂ derivatives belong to the A-series prostaglandins characterized by a cyclopentenone ring structure. 13,14-Dihydro-15-keto Prostaglandin J₂ (chemical formula: C₂₀H₃₀O₄; systematic name: 9,15-dioxo-11α-hydroxy-2,3,4,5-tetranorprost-1-en-1-oic acid) features three critical structural modifications:
Structural Characteristic | Prostaglandin J₂ (PGJ₂) | 13,14-Dihydro-15-keto PGJ₂ |
---|---|---|
C9-C10 bond | α,β-unsaturated ketone | α,β-unsaturated ketone |
C13-C14 bond | Trans-double bond | Saturated single bond |
C15 functional group | Hydroxyl (-OH) | Keto (=O) |
Molecular formula | C₂₀H₃₀O₄ | C₂₀H₃₂O₅ (derived from PGJ₂) |
LMFA identifier | LMFA03010031 | Not specified in sources |
Bioactive conformation | Electrophilic signaling molecule | Inactive metabolite |
This structural configuration significantly reduces DK-PGJ₂'s affinity for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor strongly activated by PGJ₂ and Δ¹²-PGJ₂ precursors. The systematic naming follows prostaglandin conventions where "dihydro" indicates reduction of the C13-C14 double bond, and "keto" designates oxidation at C15 [4] [6].
The formation of 13,14-dihydro-15-keto PGJ₂ occurs through a tightly regulated two-step enzymatic cascade:
The biosynthetic pathway originates from arachidonic acid via cyclooxygenase (COX) mediated formation of PGD₂, which non-enzymatically dehydrates to PGJ₂ and subsequently isomerizes to Δ¹²-PGJ₂. The irreversible conversion to DK-PGJ₂ represents a termination pathway for J-series prostaglandin signaling, as DK-PGJ₂ lacks significant PPARγ activation capacity (Kᵢ > 10μM) compared to PGJ₂ (Kᵢ ~2μM) [4] [6].
Enzyme | Cofactor Requirement | Reaction Catalyzed | Tissue Localization |
---|---|---|---|
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) | NAD⁺ (preferred) | Oxidation of 15(S)-hydroxyl group | Lung, liver, kidney, placenta |
Prostaglandin Δ¹³ reductase | NADPH | Reduction of C13-C14 double bond | Ubiquitous |
Carbonyl reductase | NADPH | Reduction of PGD₂ to 9α,11β-PGF₂ | Brain, erythrocytes |
Notably, alternative enzymatic pathways exist in specific tissues: brain and erythrocytes express a distinct NADP⁺-dependent 15-PGDH isoform, while swine kidney contains a unique NADP⁺-preferring form with differential inhibitor sensitivity [5].
15-PGDH serves as the gatekeeper enzyme in prostaglandin catabolism, exhibiting stringent stereospecificity for 15(S)-hydroxyl groups of prostanoids. Its activity directly opposes cyclooxygenase-2 (COX-2) mediated prostaglandin synthesis, establishing a critical balance in prostaglandin signaling homeostasis:
In reproductive biology, 15-PGDH is essential for pregnancy maintenance, as demonstrated by complete embryonic resorption at day 8.5 post-coitum in homozygous knockout mice (Hpgd⁻/⁻). This pregnancy loss correlates with elevated PGF₂α at implantation sites without decreased systemic progesterone, indicating local inflammatory dysregulation rather than systemic luteolysis. Embryonic 15-PGDH activity is required to metabolize maternally derived prostaglandins, as evidenced by:
Regulatory Mechanism | Biological Consequence | Experimental Evidence |
---|---|---|
Genetic knockout | 7.6× increase in colon tumors; abrogates azoxymethane resistance | Min mouse model; carcinogen-induced tumorigenesis |
NSAID induction | Increased 15-PGDH transcription, translation, and stability | HT29, A549, T98G cell studies |
Embryonic expression loss | Pregnancy termination at dpc 8.5; elevated local PGF₂α | Hpgd⁻/⁻ mouse implantation site analysis |
Tissue-specific isoforms | Differential cofactor requirements and inhibitor sensitivity | Monkey/human brain vs. chicken heart enzymes |
These findings establish 15-PGDH as a critical metabolic checkpoint whose deregulation contributes to carcinogenesis and reproductive failure. Therapeutic strategies targeting 15-PGDH induction may therefore restore prostaglandin homeostasis in disease states [2] [3] [8].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: